molecular formula C16H13BrN2O2 B4111092 2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide

2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide

Cat. No.: B4111092
M. Wt: 345.19 g/mol
InChI Key: DYLHONVTEJTUGM-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11(21-14-8-6-13(17)7-9-14)16(20)19-15-5-3-2-4-12(15)10-18/h2-9,11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHONVTEJTUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: 4-bromophenol is then reacted with 2-bromopropane in the presence of a base such as potassium carbonate to form 4-bromophenoxypropane.

    Amidation: The final step involves the reaction of 4-bromophenoxypropane with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 2-(4-substituted-phenoxy)-N-(2-cyanophenyl)propanamide.

    Reduction: Formation of 2-(4-bromophenoxy)-N-(2-aminophenyl)propanamide.

    Oxidation: Formation of 2-(4-bromoquinone)-N-(2-cyanophenyl)propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenoxy and cyanophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-cyanophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-(2-cyanophenyl)propanamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-methylphenoxy)-N-(2-cyanophenyl)propanamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide can impart unique reactivity and properties compared to its analogs. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide
Reactant of Route 2
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2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide

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